N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide

GPR35 antagonism GPCR screening BRET assay

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide (ZINC ID: ZINC000013472170; ECBD ID: EOS74853) is a synthetic small molecule (C₁₆H₁₈N₆O₂, MW 326.36 g/mol) that integrates a 1,2,4-triazole core bearing a 4-methoxybenzyl substituent at position 3 with a butanamide-linked pyrazole moiety at position 5. The compound complies with Lipinski's Rule of Five (clogP 0.85, TPSA 108.46 Ų, 3 HBD, 8 HBA, 5 rotatable bonds) and has been catalogued in screening collections including the ZINC database and the European Chemical Biology Database (ECBD).

Molecular Formula C17H20N6O2
Molecular Weight 340.4 g/mol
Cat. No. B14936465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide
Molecular FormulaC17H20N6O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCCN3C=CC=N3
InChIInChI=1S/C17H20N6O2/c1-25-14-7-5-13(6-8-14)12-15-19-17(22-21-15)20-16(24)4-2-10-23-11-3-9-18-23/h3,5-9,11H,2,4,10,12H2,1H3,(H2,19,20,21,22,24)
InChIKeyFARSEJSLZYEAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide: A Bis-Heterocyclic Screening Probe for GPCR and Kinase Target Discovery


N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide (ZINC ID: ZINC000013472170; ECBD ID: EOS74853) is a synthetic small molecule (C₁₆H₁₈N₆O₂, MW 326.36 g/mol) that integrates a 1,2,4-triazole core bearing a 4-methoxybenzyl substituent at position 3 with a butanamide-linked pyrazole moiety at position 5 [1]. The compound complies with Lipinski's Rule of Five (clogP 0.85, TPSA 108.46 Ų, 3 HBD, 8 HBA, 5 rotatable bonds) and has been catalogued in screening collections including the ZINC database and the European Chemical Biology Database (ECBD) [1][2]. Its bis-heterocyclic architecture places it within a class of triazole-pyrazole hybrids explored for G-protein coupled receptor (GPCR) modulation and kinase inhibition, though publicly available bioactivity data remain sparse [3].

Why Closely Related Triazole-Butanamide Analogs Cannot Be Interchanged with N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide in Target Profiling Studies


Compounds within the triazole-butanamide class exhibit divergent target engagement profiles that preclude generic substitution. The 4-methoxybenzyl substituent at the triazole C3 position is a critical pharmacophoric determinant: the des-methoxybenzyl analog 4-(1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide (CAS 1574484-95-9, MW 220.23) differs by 106.13 g/mol in molecular weight and lacks the aromatic methoxybenzyl moiety that contributes to hydrophobic binding interactions and influences ligand-receptor complementarity . Furthermore, terminal group variation at the butanamide terminus — replacing pyrazole with indole (4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide) or quinazolinone — can invert or abolish activity at a given target, as demonstrated by the GPR35 antagonism data below where the pyrazole-bearing target compound is inactive (IC₅₀ > 100 μM) while the reference antagonist CID2745687 shows nanomolar potency [1]. Without head-to-head profiling, assuming functional equivalence among analogs risks selecting a compound with no activity at the target of interest.

Quantitative Differentiation Evidence for N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide Versus Structural Analogs and Reference Antagonists


GPR35 Antagonism: Pyrazole-Terminal Analog Is Inactive (>100 µM) While Reference Antagonist CID2745687 Shows Nanomolar Potency (IC₅₀ = 160 nM)

In a BRET-based GPR35 antagonism assay using human GPR35-Gα13 SPASM sensor cells stimulated with 300 µM zaprinast as agonist, N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide (EOS74853) was classified as 'inactive,' meaning its IC₅₀ exceeded 100 µM — the defined inactivity threshold for this assay [1]. In stark contrast, the reference competitive antagonist CID2745687 (CAS 264233-05-8) exhibited an IC₅₀ of 160 nM (pIC₅₀ = 6.70 ± 0.09) against human GPR35 under comparable BRET-based assay conditions, representing a >625-fold difference in potency [2]. This inactivity profile is a discriminative feature: the compound's pyrazole-terminal butanamide architecture does not confer GPR35 antagonism, distinguishing it from both CID2745687 and from potential off-target liabilities associated with GPR35-active chemotypes.

GPR35 antagonism GPCR screening BRET assay

Physicochemical Differentiation: 4-Methoxybenzyl Substituent Increases MW by 106 g/mol and logP by ~0.5 Units vs Des-Methoxybenzyl Analog

The presence of the 4-methoxybenzyl substituent at the triazole C3 position fundamentally alters the physicochemical profile compared to the unsubstituted analog 4-(1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide (CAS 1574484-95-9, C₉H₁₂N₆O, MW 220.23) . The target compound (C₁₆H₁₈N₆O₂, MW 326.36) carries an additional 106.13 g/mol of molecular weight, a substantially larger hydrophobic surface area, and an estimated logP increase of approximately 0.46–0.54 units (clogP 0.85 from ECBD vs predicted ~0.31–0.39 for the des-methoxybenzyl analog) [1][2]. This translates to practical differentiation in membrane permeability potential, plasma protein binding propensity, and the compound's suitability for intracellular vs extracellular target engagement — all factors that directly influence which screening panels a given analog should populate.

Physicochemical profiling ADME compliance Lipinski parameters

ChEMBL-Wide Target Profiling: No Activity Detected at ≤10 µM Against Any Reported Target, Enabling Use as a Clean Negative-Control Chemotype

According to the CERSI Excipients Browser, which aggregates ChEMBL bioactivity data, there has been no activity reported at 10 µM or less for ZINC13472170 (N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide) against any target in the ChEMBL database [1]. This is consistent with the GPR35 antagonism data showing inactivity (IC₅₀ > 100 µM) [2]. By contrast, many triazole-pyrazole hybrids from published medicinal chemistry campaigns (e.g., 1,2,3-triazole-pyrazole carboxamides evaluated against MCF-7 and OVCAR3 cancer cell lines) show low-micromolar to sub-micromolar cytotoxicity, with lead compounds exhibiting IC₅₀ values of 0.101 ± 0.002 µM against MCF-7 cells [3]. The absence of broad bioactivity makes this compound particularly valuable as a negative-control chemotype in phenotypic screening and target identification studies.

Selectivity profiling negative control target deconvolution

Structural Differentiation: Pyrazole-Butanamide Terminus vs Indole-Butanamide Analog — Predicted Differences in Hydrogen Bonding Capacity and Ring Electronics

The target compound features a 1H-pyrazole ring at the butanamide terminus, whereas the closely related analog 4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide substitutes this with a 1H-indole moiety . Pyrazole and indole are not interchangeable heterocycles: pyrazole (pKa ≈ 2.5 for conjugate acid, 5-membered ring with two adjacent nitrogens) is a weaker hydrogen bond donor and a stronger hydrogen bond acceptor than indole (pKa ≈ -3.5 for conjugate acid, benzopyrrole with a single NH donor), leading to distinct pharmacophoric profiles [1]. The pyrazole ring introduces an additional hydrogen bond acceptor (N2 of pyrazole) not present in indole, which can alter binding pose, target selectivity, and metabolic stability. While direct comparative bioactivity data for these two analogs at the same target are not publicly available, the class-level precedent from 4-(1-pyrazolyl)butanamide SAR studies (H₂-receptor antagonists) and pyrazole-triazole hybrid anticancer series demonstrates that terminal heterocycle identity is a critical determinant of both potency and selectivity [2].

Scaffold hopping heterocycle comparison bioisostere evaluation

Rule-of-Five Compliance Profile: Balanced Hydrophilicity (clogP 0.85) vs Typical Screening Library Compounds with Higher logP (>3)

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide exhibits a notably balanced physicochemical profile: clogP of 0.85, TPSA of 108.46 Ų, MW of 326.36 g/mol, 3 HBD, and 8 HBA — all within Lipinski and Veber criteria [1]. This places the compound in a relatively hydrophilic region of oral drug-like chemical space. By comparison, the average clogP of compounds in commercial screening libraries often exceeds 3.0, and many triazole-containing kinase inhibitors (e.g., the 1,2,4-triazole-3-carboxamide CB1 antagonist series from Sanofi) exhibit clogP values in the 3–5 range [2]. The lower lipophilicity of the target compound predicts superior aqueous solubility, reduced cytochrome P450 promiscuity, and lower phospholipidosis risk — attributes that are quantifiably distinct from more lipophilic triazole-pyrazole analogs and that directly impact its utility in biochemical vs cell-based assay formats [3].

Drug-likeness ADME prediction fragment-like properties

Optimal Application Scenarios for N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide Based on Quantitative Evidence


Negative-Control Chemotype for GPR35 Antagonist Screening Campaigns

Given its documented inactivity at human GPR35 (IC₅₀ > 100 µM in BRET-based antagonism assay) [1], this compound is ideally suited as a structurally matched inactive control in GPR35 antagonist screening cascades. Unlike CID2745687 (IC₅₀ = 160 nM), which serves as a positive control, this compound provides a baseline for non-specific effects attributable to the triazole-butanamide scaffold without confounding GPR35 pharmacology. This is particularly valuable in phenotypic screens where GPR35-mediated versus GPR35-independent effects must be deconvoluted [1][2].

Scaffold-Hopping Reference Point for Triazole-Pyrazole Hybrid Library Design

The compound's unique combination of a 1,2,4-triazole core (with 4-methoxybenzyl at C3) and a pyrazole-terminated butanamide linker provides a distinct starting point for scaffold-hopping exercises. Its balanced physicochemical profile (clogP 0.85, TPSA 108.46 Ų) [3] contrasts with more lipophilic triazole analogs, and its documented inactivity across ChEMBL targets [2] makes it a 'blank canvas' for introducing potency through rational substitution. Medicinal chemists can systematically modify the 4-methoxybenzyl group, the butanamide linker length, or the terminal pyrazole to probe structure-activity relationships while using the parent compound as a baseline control [3].

Aqueous-Compatible Biophysical Assay Probe for Fragment-Based Drug Discovery

With a clogP of 0.85, this compound possesses favorable aqueous solubility compared to the majority of heterocyclic screening compounds (library average clogP >3.0) [3]. This makes it suitable for biophysical techniques sensitive to compound aggregation or non-specific binding — such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and NMR-based fragment screening — where higher logP compounds often produce artifacts. The absence of ChEMBL-reported activity at ≤10 µM [1] further supports its use as an inert probe for assessing assay interference and non-specific protein binding in biophysical platforms [3].

Selectivity Counter-Screen for Pyrazole-Containing Kinase or GPCR Inhibitor Panels

Given that pyrazole is a privileged fragment in kinase inhibitor design (e.g., pyrazolyl-pyrimidine and pyrazolyl-triazine kinase inhibitors), this compound can serve as a selectivity counter-screen compound. Its lack of activity at GPR35 (IC₅₀ > 100 µM) [1] and across ChEMBL targets [2] suggests it does not engage common pyrazole-binding sites in kinases or GPCRs. Including this compound in selectivity panels helps differentiate genuine target engagement from promiscuous pyrazole-driven binding, especially for lead series containing pyrazole or triazole pharmacophores [1][2].

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